molecular formula C17H25NO4S B15222751 tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate

Cat. No.: B15222751
M. Wt: 339.5 g/mol
InChI Key: NWNHJOSTOGUTKX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO4S It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(methylsulfonyl)phenylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C17H25NO4S

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl 4-(4-methylsulfonylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-8,14H,9-12H2,1-4H3

InChI Key

NWNHJOSTOGUTKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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